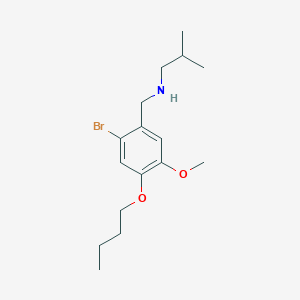![molecular formula C15H12ClF2NO2 B283360 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B283360.png)
3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide, also known as CFM-2, is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule inhibitor that targets a specific protein, making it a valuable tool for investigating the role of that protein in various biological processes.
作用機序
3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide works by binding to a specific site on the TRPM8 protein, preventing it from functioning properly. This leads to a decrease in the activity of TRPM8 and a subsequent decrease in the sensation of cold temperatures.
Biochemical and Physiological Effects:
3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific system being studied. For example, in animal models, 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide has been shown to reduce pain sensitivity and improve thermoregulation. It has also been shown to have potential applications in the treatment of certain types of cancer.
実験室実験の利点と制限
One of the major advantages of 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide is its specificity for the TRPM8 protein. This allows researchers to investigate the role of TRPM8 in various biological processes without affecting other proteins or systems. However, one limitation of 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide is its relatively low potency, which may limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research involving 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide. One area of interest is the development of more potent TRPM8 inhibitors, which could be used to investigate the role of this protein in even greater detail. Another potential direction is the investigation of the role of TRPM8 in cancer, which could lead to the development of new cancer treatments. Additionally, 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide could be used in combination with other drugs to investigate potential synergistic effects.
合成法
The synthesis of 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide involves several steps, starting with the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with 2-(difluoromethoxy)aniline to form the final product, 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide.
科学的研究の応用
3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to inhibit the activity of a protein called TRPM8, which is involved in the sensation of cold temperatures. By blocking TRPM8, 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide can be used to investigate the role of this protein in various physiological processes, such as pain perception and thermoregulation.
特性
分子式 |
C15H12ClF2NO2 |
|---|---|
分子量 |
311.71 g/mol |
IUPAC名 |
3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C15H12ClF2NO2/c1-9-6-7-10(8-11(9)16)14(20)19-12-4-2-3-5-13(12)21-15(17)18/h2-8,15H,1H3,(H,19,20) |
InChIキー |
JRUUQXBDIKAAIZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)Cl |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide](/img/structure/B283278.png)
![2-[4-({[2-(dimethylamino)ethyl]amino}methyl)-2-iodo-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B283279.png)
![2-{[4-(Cyclopentyloxy)benzyl]amino}-1-butanol](/img/structure/B283280.png)
![2-{[2-Bromo-5-ethoxy-4-(2-propynyloxy)benzyl]amino}-1-butanol](/img/structure/B283285.png)
![N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B283288.png)
![N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine](/img/structure/B283289.png)
![2-{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B283290.png)
![N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B283291.png)


![4-[5-(4-tert-butylphenoxy)-1H-tetraazol-1-yl]benzamide](/img/structure/B283296.png)
![4-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide](/img/structure/B283297.png)
![4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283299.png)
![4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283300.png)